![molecular formula C9H17NO2 B12069248 2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid](/img/structure/B12069248.png)
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylmethyl group attached to an amino acid backbone, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid typically involves multi-step organic synthesis protocols. One common approach is the alkylation of an amino acid derivative with a cyclopropylmethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted cyclopropylmethyl derivatives.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclopropylmethyl)amino]-3-methylbutanoate
- 2-[(Cyclopropylmethyl)amino]-3-methylpropanoic acid
- 2-[(Cyclopropylmethyl)amino]-3-methylpentanoic acid
Uniqueness
2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid stands out due to its specific structural features, such as the presence of a cyclopropylmethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8(9(11)12)10-5-7-3-4-7/h6-8,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
FXAQNQYFPGFLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)
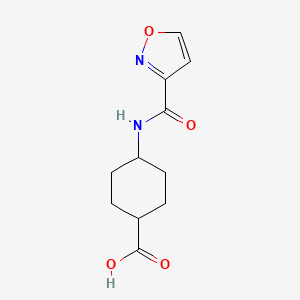
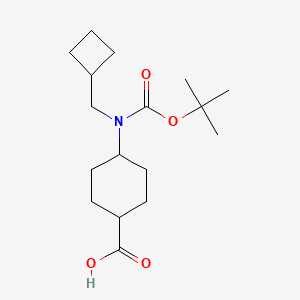



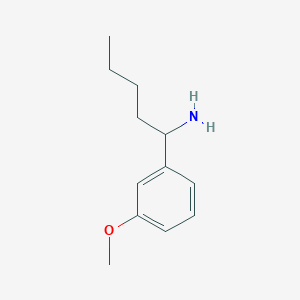
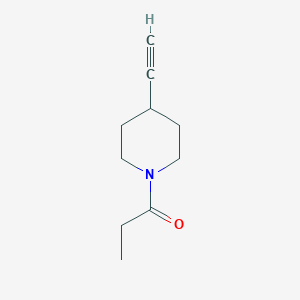
![endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicylo[3.2.1]octan-3-amine](/img/structure/B12069223.png)
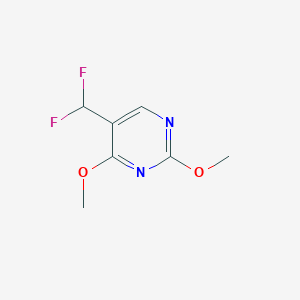


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)
![1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate](/img/structure/B12069255.png)
